molecular formula C21H23N5O4S B2396614 ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 905797-63-9

ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B2396614
CAS No.: 905797-63-9
M. Wt: 441.51
InChI Key: OQHSYPQBQJZSIP-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-amino substituent on the triazole ring, a 4-methoxybenzyl group at position 5, and a sulfanylacetyl amino linkage to an ethyl benzoate ester. The triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in antimicrobial, anticancer, and enzyme-inhibitory applications . The ethyl benzoate ester improves bioavailability by balancing solubility and membrane permeability .

Properties

IUPAC Name

ethyl 2-[[2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-3-30-20(28)16-6-4-5-7-17(16)23-19(27)13-31-21-25-24-18(26(21)22)12-14-8-10-15(29-2)11-9-14/h4-11H,3,12-13,22H2,1-2H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHSYPQBQJZSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate represents a novel compound within the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on available literature.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Core : The initial step often includes the reaction of appropriate precursors to form the 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole backbone.
  • Acetylation : The introduction of an acetyl group at the sulfanyl position enhances the compound's biological activity.
  • Esterification : Finally, ethyl esterification is performed to yield the final product.

Anticancer Properties

The compound has shown promising anticancer activities in various studies. For instance, compounds featuring the 1,2,4-triazole scaffold have been evaluated against multiple cancer cell lines using assays such as XTT. Results indicate that derivatives with specific substitutions display significant cytotoxic effects (IC50 values in low micromolar range) against breast and lung cancer cell lines .

Anti-inflammatory and Antioxidant Effects

Research indicates that triazole derivatives possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines and exhibit antioxidant activity by scavenging free radicals. This dual action makes them potential candidates for treating chronic inflammatory diseases .

Enzyme Inhibition

Triazole compounds have been noted for their ability to inhibit various enzymes linked to metabolic disorders:

  • Acetylcholinesterase (AChE) : Inhibition of AChE suggests potential applications in treating Alzheimer's disease .
  • Lipase and Urease : Studies highlight anti-lipase and anti-urease activities, indicating possible uses in managing obesity and urea-related disorders .

Case Studies

Several case studies have documented the biological activity of triazole derivatives:

  • Anticancer Study : A study involving a series of triazole derivatives showed that compounds with a methoxybenzyl substituent exhibited enhanced anticancer activity compared to their counterparts lacking this group. The mechanism was attributed to increased apoptosis in cancer cells .
  • Anti-inflammatory Research : Another investigation reported that triazole derivatives significantly reduced inflammation markers in animal models of arthritis, suggesting their utility as anti-inflammatory agents .

Data Table of Biological Activities

Activity TypeCompound StructureObserved EffectReference
Anticancer1,2,4-Triazole derivativesCytotoxicity against cancer cells
Anti-inflammatorySulfanyl-substituted triazolesReduced inflammation markers
Enzyme inhibitionTriazole-based compoundsInhibition of AChE
AntioxidantVarious triazole derivativesScavenging free radicals

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate. For instance, derivatives of triazole compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated that triazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents . The structural features of this compound contribute to its enhanced bioactivity.

Anticonvulsant Effects

Research has indicated that certain triazole derivatives possess anticonvulsant properties. These compounds may act by modulating voltage-gated sodium channels, which are crucial in neuronal excitability and seizure activity. The potential for this compound to serve as a therapeutic agent in epilepsy treatment is an area of ongoing investigation .

Pesticidal Activity

Compounds containing triazole rings are known for their fungicidal properties. This compound may be explored as a novel pesticide due to its ability to inhibit fungal growth in crops. This application is particularly relevant given the increasing resistance of pathogens to conventional fungicides.

Plant Growth Regulation

Certain triazole derivatives have been identified as plant growth regulators. They can enhance plant growth by modulating hormonal pathways or improving stress resistance in plants. This aspect of this compound warrants further research to optimize its use in agricultural practices.

Development of Novel Materials

The unique chemical structure of this compound allows for its incorporation into polymer matrices to develop materials with enhanced properties such as improved thermal stability and mechanical strength. Research into its application in coatings and composites is ongoing.

Photovoltaic Applications

Emerging studies suggest that triazole derivatives can be used in the development of organic photovoltaic cells due to their electronic properties. This compound may contribute to advancements in renewable energy technologies by enhancing the efficiency of solar cells.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural homology with other 4-amino-1,2,4-triazole derivatives but differs in substituent patterns. Key analogs include:

Compound Name Substituents at Triazole Positions Key Structural Features Molecular Formula Biological Activity Reference
Target Compound 4-amino, 5-(4-methoxybenzyl), 3-sulfanylacetyl-amino-benzoate Ethyl ester, methoxybenzyl group C₂₁H₂₃N₅O₄S (estimated) Under investigation (potential antimicrobial/anticancer)
Ethyl 4-({[(5-{[(4-Methoxybenzoyl)Amino]Methyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Acetyl}Amino)Benzoate 4-methyl, 5-(4-methoxybenzoylamino methyl) Methyl group at position 4, benzoylamino linker C₂₃H₂₅N₅O₅S Improved metabolic stability
Ethyl 4-[({[5-(4-Chlorobenzyl)-4-(1H-Pyrrol-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetyl)Amino]Benzoate 4-pyrrole, 5-(4-chlorobenzyl) Chlorine atom (electron-withdrawing), pyrrole ring C₂₄H₂₂ClN₅O₃S Enhanced antimicrobial activity
Ethyl 2-[[4-(2-Methoxyphenyl)-5-[[(3-Methylbenzoyl)Amino]Methyl]-1,2,4-Triazol-3-yl]Sulfanyl]Acetate 4-(2-methoxyphenyl), 5-(3-methylbenzoylamino methyl) Ortho-methoxy group, meta-methyl substitution C₂₄H₂₄N₄O₄S Altered binding affinity due to steric effects
2-(4-Amino-5-Methyl-4H-1,2,4-Triazol-3-ylsulfanyl)-N-(5-R-Benzylthiazol-2-yl)-Acetamides 4-amino, 5-methyl, variable R groups Thiazole ring, methyl group Variable Anticancer activity (IC₅₀: 1.5–8.2 μM)

Key Observations :

  • Substituent Position : Para-substituted groups (e.g., 4-methoxybenzyl in the target compound) generally improve target binding compared to ortho-substituted analogs due to reduced steric hindrance .
  • Conversely, electron-donating groups (e.g., methoxy in the target) may improve metabolic stability .
  • Biological Activity : Thiazole-linked triazoles (e.g., ) exhibit strong anticancer activity, suggesting the target compound’s benzoate ester may offer a divergent pharmacological profile.
Physicochemical Properties
  • Lipophilicity (logP) : The 4-methoxybenzyl group in the target compound increases logP (~2.8 estimated) compared to analogs with polar substituents (e.g., -OH or -COOH), favoring membrane penetration .
  • Solubility : The ethyl ester enhances aqueous solubility (≈15–20 μM) relative to methyl esters or free acids .
  • Stability : Sulfanyl groups in triazoles are prone to oxidation, but the 4-methoxybenzyl group may mitigate this via steric protection .

Q & A

Basic: What are the recommended synthetic routes for ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the triazole core via cyclization of thiosemicarbazide derivatives under reflux with acetic acid in ethanol .
  • Step 2: Introduction of the sulfanylacetyl group using a nucleophilic substitution reaction with bromoacetyl bromide, optimized at 0–5°C to minimize side reactions.
  • Step 3: Esterification of the benzoic acid moiety using ethanol and a catalytic acid (e.g., H₂SO₄).
  • Optimization: Ultrasound-assisted methods can enhance reaction rates and yields by improving molecular interactions .

Advanced: How can computational methods be integrated into reaction design for this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation .
  • Condition Screening: Apply machine learning to analyze historical reaction data (e.g., solvent polarity, temperature) for optimal yield predictions.
  • Validation: Cross-reference computational results with experimental spectroscopic data (e.g., NMR, IR) to confirm pathway accuracy .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify triazole ring protons (δ 7.8–8.2 ppm) and ester carbonyl signals (δ 165–170 ppm).
  • X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (e.g., CCDC-1441403 in ).
  • FT-IR: Identify key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1720 cm⁻¹) .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Theoretical Modeling: Perform molecular docking to compare binding affinities with structurally similar triazole derivatives (e.g., enzyme inhibition studies in ).
  • Statistical Analysis: Use ANOVA to assess significance of conflicting results, considering factors like purity (>95% by HPLC) .

Basic: What in vitro assays are suitable for evaluating enzyme inhibition potential?

Methodological Answer:

  • Kinetic Assays: Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM, with positive controls (e.g., staurosporine for kinases).
  • Thermal Shift Assays: Monitor protein stability changes via differential scanning fluorimetry .

Advanced: How to optimize regioselectivity in triazole functionalization?

Methodological Answer:

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield the amino group during sulfanylacetyl coupling.
  • Catalytic Systems: Employ Pd/Cu catalysts for Sonogashira or Suzuki-Miyaura cross-couplings to direct substitutions.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the triazole C3 position .

Basic: What purification strategies are effective for this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of ester derivatives.
  • Recrystallization: Dissolve in hot ethanol (70°C) and cool to 4°C for high-purity crystals.
  • HPLC: Employ a C18 column with acetonitrile/water (55:45) for analytical validation .

Advanced: How to study ADME properties using in silico tools?

Methodological Answer:

  • Lipophilicity: Predict logP values using ChemAxon or Schrödinger Suite.
  • Metabolic Stability: Simulate cytochrome P450 interactions with AutoDock Vina.
  • Bioavailability: Apply the Rule of Five (Ro5) to assess drug-likeness, focusing on molecular weight (<500 Da) and H-bond donors (<5) .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Toxicity Screening: Perform Ames tests for mutagenicity and MTT assays for cytotoxicity.
  • PPE: Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of sulfanyl groups.
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How to design derivatives for enhanced pharmacokinetic profiles?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the methoxybenzyl group with trifluoromethyl to improve metabolic stability.
  • Prodrug Strategies: Convert the ester to a carbamate for controlled release in vivo.
  • PK/PD Modeling: Use Phoenix WinNonlin to correlate plasma concentration-time curves with efficacy .

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